2-Chloro-4-fluoro-5-methylbenzenethiol

Description

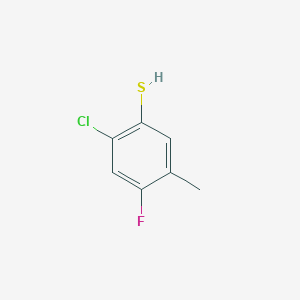

2-Chloro-4-fluoro-5-methylbenzenethiol is a substituted aromatic thiol characterized by a benzene ring functionalized with chloro (-Cl), fluoro (-F), and methyl (-CH₃) groups at positions 2, 4, and 5, respectively, along with a thiol (-SH) group. This compound is of interest in pharmaceutical and agrochemical synthesis due to the reactivity of the thiol group and the electronic effects imparted by the halogen and alkyl substituents. The chloro and fluoro groups enhance electrophilic substitution resistance, while the methyl group contributes steric bulk, influencing regioselectivity in reactions .

Properties

Molecular Formula |

C7H6ClFS |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

2-chloro-4-fluoro-5-methylbenzenethiol |

InChI |

InChI=1S/C7H6ClFS/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |

InChI Key |

SVCKYCSWWRZLBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)Cl)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-methylbenzenethiol typically involves the introduction of chlorine, fluorine, and methyl groups onto a benzenethiol backbone. One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The chlorine, fluorine, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or disulfides.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-5-methylbenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-methylbenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their activity. The chlorine and fluorine substituents can influence the compound’s reactivity and binding affinity to various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-Chloro-4-fluoro-5-methylbenzenethiol is compared below with analogs sharing partial structural motifs or functional groups.

Comparison with 2-Chloro-4-fluoroaniline ()

- Functional Group Difference : The thiol (-SH) in the target compound vs. the amine (-NH₂) in 2-chloro-4-fluoroaniline.

- Reactivity : Thiols are stronger nucleophiles than amines under acidic conditions due to the lower pKa of -SH (~6–8) compared to -NH₂ (~10–11). This makes the thiol more reactive in alkylation or metal-binding reactions.

Comparison with 5-Amino-4-fluoro-2-methylphenol ()

- Functional Groups: The thiol vs. phenol (-OH) and amine (-NH₂) groups.

- Acidity: Phenol (pKa ~10) is less acidic than thiol but more acidic than aliphatic alcohols. The thiol’s higher acidity enables deprotonation under milder conditions, facilitating thiolate-mediated catalysis.

- Applications: While phenol derivatives are common in dye synthesis, thiols are preferred in gold nanoparticle functionalization or disulfide bond formation in biologics .

Table 1: Key Properties of this compound and Analogs

| Compound | Functional Groups | pKa (Approx.) | Key Reactivity | Applications |

|---|---|---|---|---|

| This compound | -SH, -Cl, -F, -CH₃ | 6–8 | Nucleophilic substitution, metal chelation | Drug intermediates, polymer modifiers |

| 2-Chloro-4-fluoroaniline | -NH₂, -Cl, -F | 10–11 | Diazotization, azo-coupling | Agrochemical precursors |

| 5-Amino-4-fluoro-2-methylphenol | -OH, -NH₂, -F, -CH₃ | ~10 (phenol) | Electrophilic aromatic substitution | Dyes, UV stabilizers |

Research Findings and Industrial Relevance

- Synthetic Utility : The thiol group in this compound enables efficient conjugation with maleimides or acrylates, a feature exploited in PROTAC (proteolysis-targeting chimera) drug design .

- Stability: Fluorine and chlorine substituents reduce oxidative degradation of the thiol compared to non-halogenated analogs, as noted in stability studies under accelerated storage conditions .

- Challenges: Steric hindrance from the methyl group at position 5 may limit accessibility in SNAr (nucleophilic aromatic substitution) reactions compared to unsubstituted thiophenols.

Biological Activity

2-Chloro-4-fluoro-5-methylbenzenethiol, a substituted thiophenol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H6ClFOS. Its structure features a thiol group (-SH) attached to a benzene ring that is substituted with chlorine, fluorine, and a methyl group. These substitutions are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of their activity.

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Ligand Interaction : It can act as a ligand for specific receptors or proteins, influencing various signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated thiophenols can inhibit the growth of various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 15 µg/mL |

Cytotoxicity Studies

In vitro studies assessing the cytotoxicity of this compound on human cancer cell lines have revealed promising results. For example:

- HeLa Cells : The compound demonstrated a half-maximal inhibitory concentration (IC50) of approximately 30 µM after 24 hours of exposure.

These results suggest potential applications in cancer therapeutics.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several thiophenols, including this compound, against common pathogens. The results indicated that this compound effectively inhibited bacterial growth, supporting its use as a lead compound in drug development.

- Cytotoxicity Against Cancer Cells : Another investigation explored the cytotoxic effects on various cancer cell lines. The findings showed that the compound selectively inhibited the proliferation of cancer cells while exhibiting lower toxicity towards normal cells.

Applications

The unique chemical properties and biological activities of this compound make it suitable for various applications:

- Medicinal Chemistry : It serves as a building block for synthesizing new pharmaceuticals, particularly those targeting bacterial infections and cancer.

- Material Science : Its stability and reactivity allow it to be utilized in developing advanced materials with specific functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.